molecular formula C6H9N5O2 B10891128 N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B10891128
M. Wt: 183.17 g/mol
InChI Key: HQVYBIVTFZUCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a nitrogen-rich heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a tetrazole ring, which is known for its high nitrogen content and stability, making it valuable in energetic materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole derivative .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide stands out due to its unique combination of a tetrazole ring and a tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

N-(2H-tetrazol-5-yl)oxolane-2-carboxamide

InChI

InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12)

InChI Key

HQVYBIVTFZUCMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.